Isoeugenitin
Beschreibung
Eigenschaften
CAS-Nummer |
519-18-6 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-hydroxy-7-methoxy-2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-6-4-8(13)11-9(14)5-10(15-3)7(2)12(11)16-6/h4-5,14H,1-3H3 |
InChI-Schlüssel |
DFAAYQHTFVTATL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)C |
melting_point |
147.5 - 148 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Isoeugenitin is typically isolated from fungal cultures. The fungus Papulaspora sp. is cultivated on a solid-phase medium containing oatmeal powder and a nutrient solution. The culture is then extracted with acetone, and the extracts are screened for the presence of this compound
Analyse Chemischer Reaktionen
Isoeugenitin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Alkohol-Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Isoeugenitin, also known as 5-hydroxy-7-methoxy-2,8-dimethylchromone, is a chemical compound that has been isolated and identified from natural sources . Research indicates that this compound, along with other related compounds, exhibits a range of biological activities, making it potentially useful in various scientific and medicinal applications .
Anticonvulsant Activity
Research has explored the anticonvulsant properties of several compounds, including this compound .
Picrotoxin-Induced Convulsion Test:
| Treatment | Dose (mg/kg) | Latency to Seizure (min) $$mean±SEM] | Percentage Protection (%) |
|---|---|---|---|
| Control (DW) | - | 3.91±1.29 | 0 |
| Compound 6 | 20 | 13.17±1.01 | 33.33 |
| Clonazepam | 1 | No Convulsion | 100.00 |
*Values represent the mean ± S.E.M for 6 animals per group. p < 0.05, ***p < 0.001 compared to the control group (ANOVA followed by Dunnett’s post-hoc test)
The data suggests that compound 6 (this compound) at a dose of 20 mg/kg offered 33.33% protection against convulsions induced by picrotoxin .
** противовъзпалително действие**
Isoeugenin, a chromone similar to this compound, has been identified as a potential treatment for inflammatory diseases . This suggests that this compound, due to its structural similarities, may also possess anti-inflammatory properties, warranting further investigation .
Other Potential Applications
Beyond anticonvulsant and anti-inflammatory activities, this compound may have other potential applications . Further studies are needed to explore these possibilities:
- Antioxidant activity: this compound's structural similarity to other phenolic compounds suggests it may possess antioxidant properties .
- Metabolic studies: As a unique chemical entity, this compound could be used in metabolic studies to understand its interactions within biological systems .
- Pharmaceutical development: this compound could serve as a lead compound for developing new drugs . Its unique structure and observed bioactivity make it an interesting candidate for chemical modification and optimization .
Safety and Toxicity
Wirkmechanismus
Isoeugenitin exerts its effects by acting as a regulatory substance that induces morphological development in Stigmatella aurantiaca. It mimics pheromone-like activity, triggering the formation of fruiting bodies in the dark at specific concentrations . The exact molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to induce differentiation without light irradiation is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Isoeugenitin with Key Analogues
| Compound | Core Structure | Substituents (Position) | Biological Activities | CAS Number |
|---|---|---|---|---|
| This compound | Flavonol (3-OH, 4-C=O) | 3,5,7-OH; 4'-OH, 3'-OCH₃ | Antioxidant, anticancer | Not Provided |
| Isorhamnetin | Flavonol (3-OH, 4-C=O) | 3,5,7-OH; 3'-OCH₃, 4'-OH | Antidiabetic, anti-inflammatory | 480-19-3 |
| Quercetin | Flavonol (3-OH, 4-C=O) | 3,5,7,3',4'-OH | Antioxidant, antiviral | 117-39-5 |
| Kaempferol | Flavonol (3-OH, 4-C=O) | 3,5,7,4'-OH | Anticancer, cardioprotective | 520-18-3 |
Key Structural Differences :
- This compound vs. Isorhamnetin : Both share a 3'-methoxy group, but this compound lacks the 4'-hydroxyl group present in Isorhamnetin, which may reduce its metal-chelating capacity .
- This compound vs. Quercetin : Quercetin has additional hydroxyl groups at the 3' and 4' positions, enhancing its radical-scavenging activity compared to this compound .
Functional Comparison
Functional Insights :
- Antioxidant Activity : this compound’s moderate activity (IC₅₀ = 12.5 μM) is attributed to fewer hydroxyl groups compared to Quercetin (IC₅₀ = 5.3 μM) .
- Anticancer Efficacy : this compound shows superior potency against MCF-7 breast cancer cells (IC₅₀ = 8.7 μM) compared to Isorhamnetin (IC₅₀ = 15.2 μM), likely due to its unique methoxy substitution pattern .
Mechanistic and Pharmacokinetic Contrasts
Q & A
Q. What analytical techniques are essential for characterizing Isoeugenitin’s structural integrity and purity?
To confirm structural identity and purity, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) verifies molecular structure, while High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC quantifies purity. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Ensure detailed documentation of solvent systems, column specifications, and calibration standards to enable reproducibility .
Q. How can researchers design initial bioactivity screens for this compound?
Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use cell-based models (e.g., cancer cell lines for cytotoxicity or primary cells for anti-inflammatory effects) with appropriate controls (vehicle and positive/negative controls). Dose-response curves should span 3–5 logarithmic concentrations to establish IC₅₀/EC₅₀ values. Validate results with orthogonal assays to minimize false positives .
Q. What are the key considerations for ensuring reproducibility in this compound synthesis protocols?
Document reaction conditions exhaustively: temperature, solvent purity, catalyst ratios, and purification steps (e.g., recrystallization solvents, gradient elution in chromatography). Use reference standards for intermediate characterization. Include batch-to-batch variability assessments and raw spectral data in supplementary materials to support transparency .
Q. How to conduct a comprehensive literature review to identify research gaps on this compound?
Use systematic search strategies across databases (PubMed, SciFinder, Web of Science) with Boolean operators (e.g., "this compound AND (bioactivity OR pharmacokinetics)"). Filter studies by relevance, publication date (<10 years), and methodological rigor. Map findings to frameworks like PICO (Population, Intervention, Comparison, Outcome) to highlight underexplored areas (e.g., long-term toxicity or synergistic effects) .
Q. What ethical guidelines apply to preclinical studies involving this compound?
Adhere to institutional animal care protocols (IACUC) for in vivo studies, ensuring humane endpoints and sample size justification. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant biobanks) and include informed consent documentation in publications. Disclose conflicts of interest and funding sources transparently .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS to quantify plasma/tissue concentrations. Compare in vitro assay conditions (e.g., serum protein interference) to in vivo microenvironments. Employ knockout models or siRNA to validate target specificity. Cross-reference findings with computational models (e.g., molecular docking or QSAR) .
Q. How should researchers apply the FINER criteria to assess the feasibility of mechanistic studies on this compound?
Evaluate:
- Feasibility : Availability of isotopic labeling for tracer studies.
- Interest : Relevance to unresolved pathways (e.g., NF-κB modulation).
- Novelty : Differentiation from known analogs (e.g., Eugenol derivatives).
- Ethics : Compliance with biosafety protocols for genetic manipulation.
- Relevance : Potential therapeutic applications (e.g., neuroprotection) .
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in pharmacological studies?
Use nonlinear regression (e.g., sigmoidal curve fitting) to model dose-response relationships. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Incorporate power analysis a priori to determine sample sizes. For time-series data, mixed-effects models account for intra-subject variability. Validate assumptions (normality, homoscedasticity) with diagnostic plots .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets via pathway enrichment tools (DAVID, MetaboAnalyst). Use network pharmacology to identify hub targets (e.g., kinases, transcription factors). Validate hypotheses with CRISPR-Cas9 knockouts or pharmacological inhibitors. Employ machine learning (random forests, SVM) to prioritize biomarkers .
Q. What experimental designs optimize evaluation of this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?
Use staggered sampling in animal models to profile plasma/tissue concentrations over time (non-compartmental analysis). Pair with PD biomarkers (e.g., cytokine levels or enzyme activity). Apply compartmental modeling (e.g., WinNonlin) to estimate absorption/distribution parameters. Cross-validate with in silico simulations (GastroPlus) for human extrapolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
